2-Chloro-4-(2,4-difluorophenyl)thiazole

Übersicht

Beschreibung

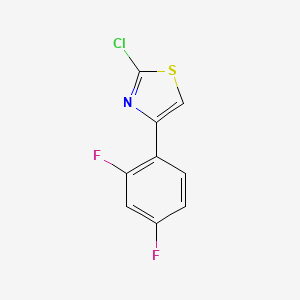

2-Chloro-4-(2,4-difluorophenyl)thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the second position and two fluorine atoms at the 2 and 4 positions on the phenyl ring attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4-difluorophenyl)thiazole typically involves the reaction of 2,4-difluorophenylthiourea with phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole compound. The general reaction scheme is as follows:

2,4-difluorophenylthiourea+POCl3→this compound

Industrial Production Methods: In industrial settings, the production of

Biologische Aktivität

2-Chloro-4-(2,4-difluorophenyl)thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C10H6ClF2N

- Molecular Weight: 229.62 g/mol

The biological activity of thiazole derivatives often involves interactions with specific molecular targets, including enzymes and receptors. The mechanism of action for this compound may include:

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Antimicrobial Activity: Thiazoles have been reported to exhibit antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antimicrobial Properties

Research indicates that thiazole derivatives can possess significant antimicrobial activity. For instance, studies have demonstrated that certain thiazole compounds exhibit lower Minimum Inhibitory Concentration (MIC) values compared to standard antimicrobial agents like fluconazole .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Fluconazole | 8 | Reference |

Anti-Cancer Activity

Thiazoles have been explored for their anticancer potential. A study highlighted the efficacy of thiazole derivatives against various cancer cell lines, with some compounds showing IC50 values lower than traditional chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 | TBD |

| 5-Fluorouracil | HepG-2 | 6.14 |

Case Studies

-

Anti-Candida Activity:

A series of thiazole derivatives were synthesized and evaluated for their anti-Candida activity. The study found that certain derivatives had significantly lower MIC values than fluconazole, indicating promising antifungal properties . -

Trypanosomiasis Treatment:

Related thiazole compounds have been investigated for their potential in treating human African trypanosomiasis (HAT). These studies focused on the development of potent inhibitors against Trypanosoma brucei, demonstrating the importance of structure-activity relationships in drug design .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 2-chloro-4-(2,4-difluorophenyl)thiazole. Thiazole compounds have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant growth inhibition in various cancer cell lines, such as MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The presence of halogen substituents, particularly fluorine and chlorine, has been linked to enhanced cytotoxicity against these cell lines .

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial effects. Compounds structurally related to this compound have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity .

Anticonvulsant Activity

Research indicates that thiazole derivatives can exhibit anticonvulsant properties. For example, a study on thiazole-integrated pyrrolidin-2-one analogues found that certain compounds provided protection against seizures in animal models. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could enhance anticonvulsant efficacy .

Pharmacological Applications

Calcium Channel Inhibition

The compound has been identified as a potential inhibitor of T-type calcium channels, which are implicated in various pathophysiological conditions such as epilepsy and chronic pain. In vitro studies demonstrated that thiazole-based compounds could effectively inhibit T-type calcium currents, suggesting their potential use in treating conditions associated with calcium channel dysregulation .

Anti-Trypanosomal Activity

Thiazole derivatives have been explored for their activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Some analogues of thiazole compounds exhibited potent anti-trypanosomal activity while maintaining low toxicity to mammalian cells. This highlights the potential for developing new treatments for neglected tropical diseases .

Material Science Applications

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique reactivity allows chemists to explore various synthetic pathways leading to novel thiazole derivatives with tailored properties for specific applications .

Data Tables

| Application Area | Activity | Cell Line/Model | IC50/ED50/Toxicity |

|---|---|---|---|

| Anticancer | Growth inhibition | MCF-7 (Breast Cancer) | IC50: 5.71 μM (vs 5-FU: 6.14 μM) |

| Antimicrobial | Bacterial inhibition | Various Gram-positive/negative strains | Varies by compound |

| Anticonvulsant | Seizure protection | Animal models | ED50: 18.4 mg/kg |

| Calcium Channel Inhibition | Current inhibition | In vitro assays | IC50 values vary |

Case Studies

-

Anticancer Study on Thiazoles

A recent study synthesized several thiazole-based compounds and evaluated their anticancer activity against multiple human cancer cell lines. Among these, one derivative exhibited superior activity with an IC50 value significantly lower than standard chemotherapeutics such as 5-fluorouracil. -

Antimicrobial Efficacy Assessment

A series of thiazole derivatives were tested against various bacterial strains, revealing promising results particularly against resistant strains of Staphylococcus aureus. This suggests a potential pathway for developing new antibiotics based on thiazole scaffolds. -

Calcium Channel Inhibition Research

Research focused on the role of T-type calcium channels in pain management indicated that thiazole derivatives could serve as lead compounds for developing new analgesics targeting these channels.

Eigenschaften

IUPAC Name |

2-chloro-4-(2,4-difluorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2NS/c10-9-13-8(4-14-9)6-2-1-5(11)3-7(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPIKCFZMHMRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.